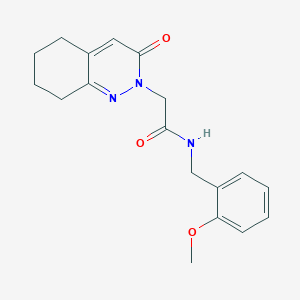![molecular formula C18H18O4 B5700987 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one, also known as BMIPP, is a synthetic compound that belongs to the class of chromones. BMIPP has been extensively studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is not fully understood. It is believed that this compound selectively accumulates in myocardial cells due to its high affinity for the mitochondrial membrane. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In myocardial cells, this compound selectively accumulates in the mitochondria and is metabolized to a polar metabolite, which is excreted in the urine. In cancer cells, this compound induces apoptosis by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is its potential applications in cardiovascular imaging and cancer research. This compound is a selective tracer for myocardial cells and can be used for the diagnosis of myocardial infarction. This compound has also been shown to induce apoptosis in cancer cells and can be used as a potential chemotherapeutic agent. However, one of the major limitations of this compound is its high cost of synthesis, which makes it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions that can be explored in the field of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one research. One of the major areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new potential applications of this compound in scientific research. This compound has already shown potential applications in cardiovascular imaging and cancer research, but there may be other areas where it can be used. Finally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can be synthesized using a multi-step process starting from 3,4-dimethoxybenzaldehyde. The first step involves the condensation of 3,4-dimethoxybenzaldehyde with isopropyl magnesium bromide to form 3-isopropoxy-4,5-dimethoxybenzyl alcohol. The alcohol is then oxidized using Jones reagent to form the corresponding aldehyde, which is further condensed with 4-methylcoumarin in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cardiovascular imaging. This compound has been shown to selectively accumulate in myocardial cells and can be used as a tracer for the diagnosis of myocardial infarction. This compound has also been studied for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells and can be used as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-10(2)21-16-8-7-14-13-6-5-12(20-4)9-15(13)18(19)22-17(14)11(16)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHELDPWMASBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)



![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)



